molecular formula C8H14F2OS B2353842 (4,4-Difluoro-1-methoxycyclohexyl)methanethiol CAS No. 2503203-48-1

(4,4-Difluoro-1-methoxycyclohexyl)methanethiol

Cat. No. B2353842
CAS RN: 2503203-48-1
M. Wt: 196.26
InChI Key: ZJGLXEVXIZZZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,4-Difluoro-1-methoxycyclohexyl)methanethiol” is a chemical compound with the CAS Number: 2503203-48-1 . It has a molecular weight of 196.26 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C8H14F2OS/c1-11-7(6-12)2-4-8(9,10)5-3-7/h12H,2-6H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H14F2OS/c1-11-7(6-12)2-4-8(9,10)5-3-7/h12H,2-6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 1 oxygen atom, and 1 sulfur atom.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Electrophilic Alkylation and Nucleophilic Allylation or Propargylation: Methoxy(phenylthio)methane, a compound related to (4,4-Difluoro-1-methoxycyclohexyl)methanethiol, undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, depending on the Lewis acid used. This process provides a methoxy- or phenylthiomethylene 1,1-dipole synthon (Sato, Okura, Otera, & Nozaki, 1987).

Biochemical Studies

  • Formation from Methionine: Methanethiol, a related compound, is formed from methionine and sulphite in a reaction catalyzed by iron or manganous ions, suggesting a role in biochemical processes (Wainwright, McMahon, & McDowell, 1972).

Materials Science and Engineering

  • Self-Assembly on Polycrystalline Au: Thiolated oligoarylene molecules, including variants of methanethiol, self-assemble as monolayers on polycrystalline Au electrodes, impacting the electrical properties of organic field-effect transistors. This research indicates potential applications in materials science and electronics (Casalini et al., 2013).

Gas Sensing and Environmental Applications

  • Methane Sensing: Methanethiol is involved in the synthesis of hierarchical ultrathin NiO nanoflakes for high-performance CH4 sensing, demonstrating its utility in environmental monitoring and gas detection technologies (Zhou et al., 2018).

Chemical Surface Interactions

  • FTIR Study of Adsorption and Transformation: An FTIR study shows that methanethiol is adsorbed dissociatively on ZrO2, leading to various species. This research provides insights into surface chemistry and interactions relevant to catalysis and material sciences (Ziolek, Saur, Lamotte, & Lavalley, 1994).

Biotechnology and Microbiology

  • Biotechnological Applications: Methanethiol plays a role in the methanogenesis process of certain bacteria, indicating potential biotechnological applications in areas like biofuel production and carbon sequestration (Strong, Xie, & Clarke, 2015).

Safety and Hazards

The safety information for “(4,4-Difluoro-1-methoxycyclohexyl)methanethiol” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle all chemical compounds with care and to follow safety guidelines to minimize risks.

properties

IUPAC Name

(4,4-difluoro-1-methoxycyclohexyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2OS/c1-11-7(6-12)2-4-8(9,10)5-3-7/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGLXEVXIZZZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.